molecular formula C10H20N2S4 B565017 Disulfiram-d20 CAS No. 1216403-88-1

Disulfiram-d20

Cat. No.: B565017
CAS No.: 1216403-88-1
M. Wt: 316.7 g/mol
InChI Key: AUZONCFQVSMFAP-DEHFLJNXSA-N
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Description

Disulfiram-d20, also known as bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate, is a deuterated form of disulfiram. It is primarily used as an internal standard for the quantification of disulfiram in various analytical applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for precise quantification in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disulfiram-d20 involves the deuteration of disulfiram. The process typically includes the reaction of deuterated ethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then oxidized to produce this compound. The reaction conditions often involve the use of deuterated solvents and controlled temperatures to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Disulfiram-d20 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disulfiram-d20 has a wide range of scientific research applications, including:

Mechanism of Action

Disulfiram-d20 exerts its effects by inhibiting the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, causing unpleasant symptoms when alcohol is consumed. The deuterated form, this compound, is used primarily for analytical purposes and does not differ significantly in its mechanism of action from the non-deuterated form .

Comparison with Similar Compounds

    Disulfiram: The non-deuterated form, used primarily for the treatment of alcohol dependence.

    Tetraethylthiuram disulfide: Another similar compound with comparable chemical properties.

Comparison: Disulfiram-d20 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of disulfiram and its metabolites is required .

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZONCFQVSMFAP-DEHFLJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675873
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216403-88-1
Record name bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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